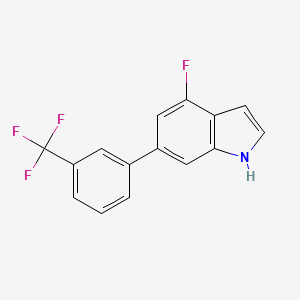
4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole is a fluorinated indole derivative. Indole compounds are widely found in nature and are known for their bioactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing fluorinated indoles involves the use of trifluoromethylation reactions. For instance, the metal-free oxidative trifluoromethylation of indoles with CF3SO2Na has been reported to selectively introduce trifluoromethyl groups to the indole structure . This method is advantageous due to its mild reaction conditions and the use of environmentally friendly reagents.
Industrial Production Methods
Industrial production methods for fluorinated indoles often involve large-scale reactions using robust and scalable processes. The Suzuki–Miyaura coupling reaction is one such method that is widely used in industrial settings due to its efficiency and versatility . This reaction involves the coupling of boronic acids with halogenated indoles in the presence of a palladium catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. The conditions for these reactions can vary, but they often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation reactions typically yield trifluoromethylated indoles, which can have enhanced biological activity and stability .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with applications in drug discovery.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and mental illness.
Industry: Used in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of 4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorinated indoles and trifluoromethylated aromatic compounds. Examples include:
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 3-(Trifluoroacetyl)indole
- 4-(Trifluoromethyl)phenol
Uniqueness
4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups can enhance its stability, lipophilicity, and bioactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H9F4N |
|---|---|
Molekulargewicht |
279.23 g/mol |
IUPAC-Name |
4-fluoro-6-[3-(trifluoromethyl)phenyl]-1H-indole |
InChI |
InChI=1S/C15H9F4N/c16-13-7-10(8-14-12(13)4-5-20-14)9-2-1-3-11(6-9)15(17,18)19/h1-8,20H |
InChI-Schlüssel |
JNEOOWMYVAWRBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=CN3)C(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















